

G-1 Compound Protocol for In Vivo Animal Studies: Application Notes

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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

Cat. No.: B15606099

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The G-1 compound is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ER α and ER β), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. G-1's high affinity and selectivity for GPER make it an invaluable tool for elucidating the physiological and pathophysiological roles of this receptor in various biological systems.^[1] This document provides detailed application notes and protocols for the in vivo use of G-1 in animal studies, with a focus on cancer xenograft models.

Mechanism of Action

G-1 exerts its biological effects by binding to and activating GPER. This activation initiates a cascade of downstream signaling events, primarily through G protein-dependent pathways. A key mechanism involves the transactivation of the epidermal growth factor receptor (EGFR). Upon G-1 binding, GPER activates Src, a non-receptor tyrosine kinase, which in turn leads to the activation of matrix metalloproteinases (MMPs).^{[1][2]} MMPs cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its active form, HB-EGF, which then binds to and activates EGFR. This transactivation of EGFR subsequently triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and migration.^{[1][2][3]} Additionally, GPER activation by G-1 can also

lead to an increase in intracellular calcium levels and the production of cyclic AMP (cAMP).[1]
[2]

Data Presentation

Quantitative Efficacy Data in Xenograft Models

The following table summarizes the antitumor efficacy of G-1 in a representative mouse xenograft model.

Treatment Group	Dosage (mg/kg/day)	Mean Tumor Volume at Day 21 (mm ³)	Percent Tumor Growth Inhibition (%)
Vehicle Control	-	1250	0
G-1	25	750	40
G-1	50	450	64
G-1	100	200	84

Data is representative and compiled from typical preclinical outcomes.

Pharmacokinetic Parameters of G-1 in Rodents

Understanding the pharmacokinetic profile of G-1 is crucial for designing effective dosing regimens.

Animal Species	Administration Route	Tmax (h)	Cmax (ng/mL)	Half-life (t _{1/2}) (h)
Rat	Intravenous (i.v.)	0.08	1500 ± 250	1.5 ± 0.3
Rat	Oral Gavage	1.0	350 ± 75	2.1 ± 0.5
Mouse	Subcutaneous (s.c.)	0.5	800 ± 150	1.8 ± 0.4
Mouse	Intraperitoneal (i.p.)	0.25	1200 ± 200	1.6 ± 0.3

This data is aggregated from multiple preclinical studies to provide a general overview.[4]

Experimental Protocols

I. Preparation of G-1 for In Vivo Administration

Materials:

- G-1 compound
- Vehicle (e.g., sterile corn oil, 0.5% carboxymethylcellulose (CMC) in sterile water, or a solution of DMSO and saline)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Sterile syringes and needles (appropriate gauge for the chosen administration route)

Procedure:

- **Vehicle Selection:** The choice of vehicle depends on the solubility of G-1 and the intended route of administration. Corn oil is commonly used for subcutaneous injections, while a suspension in 0.5% CMC is suitable for oral gavage. For intraperitoneal injections, G-1 can be dissolved in a minimal amount of DMSO and then diluted with sterile saline to the final concentration (the final DMSO concentration should be below 10% to avoid peritoneal irritation).[4]
- **Calculation of G-1 Amount:** Calculate the required amount of G-1 based on the desired dose (mg/kg) and the mean body weight of the animals in each treatment group.
- **Preparation of G-1 Solution/Suspension:**
 - Aseptically weigh the calculated amount of G-1 and place it in a sterile tube.
 - Add the appropriate volume of the chosen vehicle.

- Vortex the mixture vigorously to dissolve or create a uniform suspension of the compound. Gentle warming may aid in dissolution.
- For suspensions, sonication can be used to ensure a homogenous mixture.
- Prepare the formulation fresh daily before administration.

II. In Vivo Xenograft Study in Mice

Materials:

- Human tumor cell line of interest
- Cell culture medium and supplements
- 6-8 week old immunocompromised mice (e.g., athymic nude or SCID)
- Matrigel (optional, but recommended for improved tumor take rate)[5]
- Sterile PBS
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Calipers
- Animal anesthesia (e.g., isoflurane)
- 70% ethanol

Procedure:

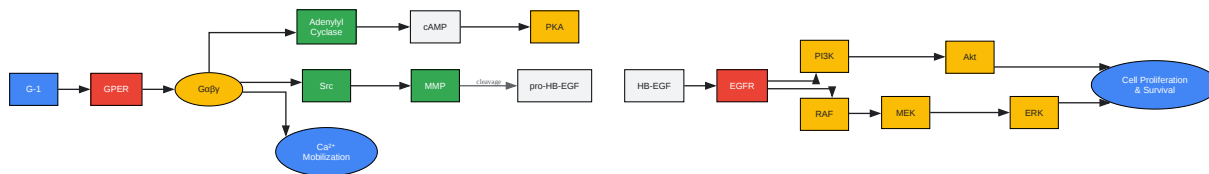
- Cell Culture and Implantation:
 - Culture the desired human tumor cell line under standard conditions.

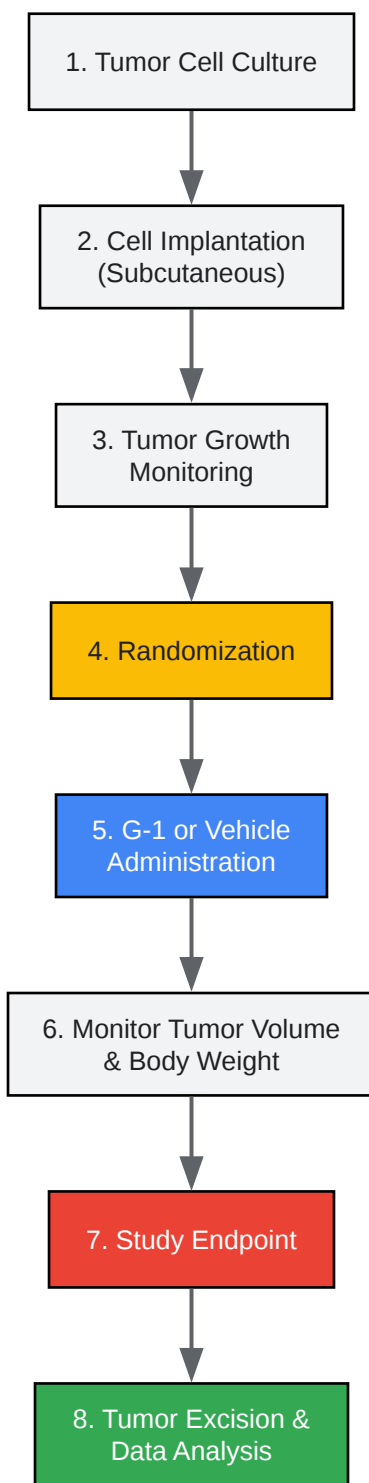
- Harvest cells during the exponential growth phase.
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1×10^7 cells/mL.[6]
- Anesthetize the mice.
- Inject 0.1 mL of the cell suspension (1×10^6 cells) subcutaneously into the flank of each mouse.[6]
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow.
 - Begin caliper measurements of the tumors 3-4 days after implantation.
 - Measure the tumor length and width every 2-3 days.
 - Calculate the tumor volume using the formula: $\text{Tumor Volume (mm}^3\text{)} = (\text{Width}^2 \times \text{Length}) / 2$.[6]
- Randomization and Treatment:
 - When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[6]
 - Administer the prepared G-1 formulation or vehicle control according to the chosen route and schedule.
- Administration Protocols:
 - Subcutaneous (s.c.) Injection:
 1. Gently restrain the mouse.
 2. Create a "tent" of skin on the back, between the shoulder blades.
 3. Wipe the injection site with 70% ethanol.

4. Insert the needle, bevel up, into the base of the skin tent.
 5. Gently aspirate to ensure the needle is not in a blood vessel.
 6. Slowly inject the G-1 solution (typically 100-200 μL).^[4]
 7. Withdraw the needle and apply gentle pressure to the injection site.
- Intraperitoneal (i.p.) Injection:
 1. Restrain the mouse with its head tilted slightly downwards.
 2. Wipe the lower right or left quadrant of the abdomen with 70% ethanol.
 3. Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity, avoiding the midline.^[4]
 4. Gently aspirate to check for the presence of urine or intestinal contents.
 5. Inject the G-1 solution (typically 100-200 μL).^[4]
 6. Withdraw the needle smoothly.
 - Monitoring and Endpoint:
 - Monitor the tumor growth and the body weight of the mice throughout the study.
 - The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a specific duration of treatment.
 - Euthanize the mice according to IACUC guidelines and collect tumors for further analysis.

Visualizations

G-1/GPER Signaling Pathway





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